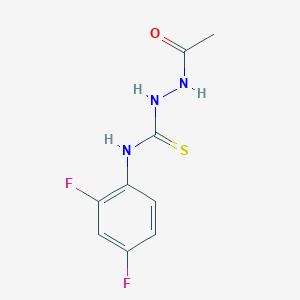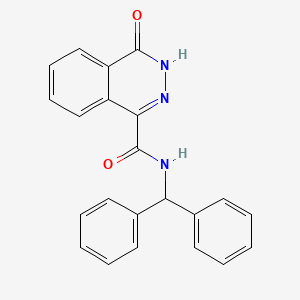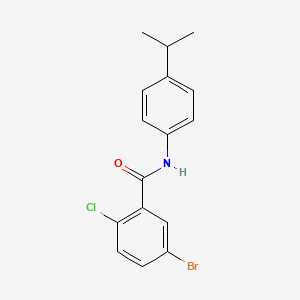
N-isopropyl-2-(2-methoxyphenoxy)propanamide
Vue d'ensemble
Description
N-isopropyl-2-(2-methoxyphenoxy)propanamide, also known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. It was first synthesized in the early 2000s by researchers at Abbott Laboratories and has since been the subject of numerous scientific studies.
Mécanisme D'action
CB2 receptors are primarily found in immune cells and are involved in modulating immune responses. N-isopropyl-2-(2-methoxyphenoxy)propanamide selectively binds to and activates these receptors, leading to a reduction in inflammation and pain. It also has been shown to have effects on other signaling pathways, including the TRPV1 receptor, which is involved in pain sensation.
Biochemical and Physiological Effects:
Studies have shown that N-isopropyl-2-(2-methoxyphenoxy)propanamide can reduce inflammation in a variety of models, including those of arthritis and colitis. It has also been shown to have analgesic effects in models of neuropathic pain and to protect against neuronal damage in models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-isopropyl-2-(2-methoxyphenoxy)propanamide is its selectivity for CB2 receptors, which allows for more targeted effects compared to non-selective cannabinoids such as THC. However, its relatively low potency compared to other CB2 agonists may limit its use in certain experiments.
Orientations Futures
Future research on N-isopropyl-2-(2-methoxyphenoxy)propanamide could focus on its potential therapeutic applications in specific conditions such as multiple sclerosis and cancer. Further investigation into its mechanism of action and effects on other signaling pathways could also provide insights into its broader pharmacological effects. Additionally, the development of more potent and selective CB2 agonists could lead to improved therapeutic options for a variety of conditions.
Applications De Recherche Scientifique
N-isopropyl-2-(2-methoxyphenoxy)propanamide has been extensively studied for its potential therapeutic applications. As a CB2 agonist, it has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been investigated for its potential in treating conditions such as multiple sclerosis, neuropathic pain, and cancer.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(2)14-13(15)10(3)17-12-8-6-5-7-11(12)16-4/h5-10H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGOAHODZBMFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)OC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(propan-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea](/img/structure/B4759903.png)
![6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4759915.png)
![1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-4-methylpiperidine](/img/structure/B4759917.png)

![6-cyclopropyl-N-(2,6-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4759927.png)
![methyl 3-[(2-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B4759936.png)
![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4759942.png)
![2-{[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4759943.png)


![N-{2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}-4-chlorobenzenesulfonamide](/img/structure/B4759974.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B4759981.png)

![1-[2-(3-chlorophenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4759993.png)